molecular formula C16H13NO3 B15065152 5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one CAS No. 656234-49-0

5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one

Cat. No.: B15065152
CAS No.: 656234-49-0
M. Wt: 267.28 g/mol
InChI Key: VYJYSCURCOBTFG-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one is a complex organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a hydroxyl group at the 5th position and a hydroxymethyl group at the 3rd position of the phenyl ring attached to the isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a precursor containing a phenyl ring with a hydroxymethyl group can be subjected to cyclization with an isoquinoline derivative in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with reduced functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of the isoquinoline family.

    Quinoline: Structurally related to isoquinoline but with a different arrangement of nitrogen atoms.

    5-Hydroxyisoquinoline: Similar structure but lacks the hydroxymethyl group on the phenyl ring.

Uniqueness

5-Hydroxy-4-(3-(hydroxymethyl)phenyl)isoquinolin-1(2H)-one is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

656234-49-0

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

5-hydroxy-4-[3-(hydroxymethyl)phenyl]-2H-isoquinolin-1-one

InChI

InChI=1S/C16H13NO3/c18-9-10-3-1-4-11(7-10)13-8-17-16(20)12-5-2-6-14(19)15(12)13/h1-8,18-19H,9H2,(H,17,20)

InChI Key

VYJYSCURCOBTFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CNC(=O)C3=C2C(=CC=C3)O)CO

Origin of Product

United States

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